![molecular formula C25H28ClN3O B4172832 N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride](/img/structure/B4172832.png)
N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride
Overview
Description
N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride, also known as MPD, is a chemical compound that has been widely used in scientific research. MPD is a type of piperazine derivative and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride is not fully understood. However, it is believed that N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride acts as a dopamine D2 receptor antagonist. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has been shown to bind to the dopamine D2 receptor with high affinity and block the action of dopamine. This results in a decrease in dopamine activity in the brain, which may lead to changes in behavior and physiology.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has been shown to have various biochemical and physiological effects. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has been shown to decrease locomotor activity and induce catalepsy in animals. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has also been shown to decrease the release of dopamine in the brain and decrease the activity of the sympathetic nervous system. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has several advantages for lab experiments. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the dopamine system. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride is also relatively stable and can be easily synthesized in the lab. However, N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has several limitations for lab experiments. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has low solubility in water, which can make it difficult to administer in animal studies. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride also has a short half-life in the body, which can limit its usefulness in long-term studies.
Future Directions
There are several future directions for research on N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride. One direction is to study the effects of N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride on other dopamine receptors, such as the dopamine D1 receptor. Another direction is to study the effects of N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride on other biological systems, such as the immune system. Additionally, future research could focus on developing new piperazine derivatives with improved solubility and longer half-life. Finally, research could focus on developing new methods for administering N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride, such as through nanoparticles or other drug delivery systems.
Conclusion:
In conclusion, N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride is a piperazine derivative that has been widely used in scientific research. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has a high affinity for the dopamine D2 receptor and has been used to study the effects of piperazine derivatives on various biological systems. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has several advantages for lab experiments, but also has limitations. Future research on N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride could focus on studying its effects on other dopamine receptors and biological systems, as well as developing new piperazine derivatives with improved properties.
Scientific Research Applications
N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has been widely used in scientific research as a tool to study the effects of piperazine derivatives on various biological systems. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has been shown to have a high affinity for the dopamine D2 receptor and has been used to study the role of the dopamine system in various physiological and pathological conditions. N-[2-(4-methyl-1-piperazinyl)phenyl]-2,2-diphenylacetamide hydrochloride has also been used to study the effects of piperazine derivatives on the central nervous system, cardiovascular system, and gastrointestinal system.
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O.ClH/c1-27-16-18-28(19-17-27)23-15-9-8-14-22(23)26-25(29)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21;/h2-15,24H,16-19H2,1H3,(H,26,29);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXGMHZUBWDRJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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